molecular formula C₂₇H₃₃Cl₄N₇ B1150405 Hoechst 34580 tetrahydrochloride

Hoechst 34580 tetrahydrochloride

Cat. No. B1150405
M. Wt: 597.41
InChI Key: CLWSVNOLFQKMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hoechst 34580 tetrahydrochloride is a cell-permeable fluorescent dye for staining DNA and nuclei.

Scientific Research Applications

Fluorescence Imaging

  • Host-Guest Interaction with Cucurbit[7]uril : Hoechst 34580, known for its use in nuclear stains, forms inclusion complexes with Cucurbit[7]uril. This interaction enhances fluorescence, photostability, and nuclear-staining capability, making it valuable in fluorescence imaging (Lei et al., 2011).

Marine Microbial Analysis

  • Flow Cytometry in Marine Environments : Hoechst 34580 is used for enumerating marine heterotrophic bacteria and phytoplankton using flow cytometry. It effectively stains DNA in microbial cells in seawater, enabling simultaneous assessment of bacteria and phytoplankton abundances (Selph, 2021).

Alzheimer's Disease Research

  • Inhibiting Amyloid Beta Formation : Hoechst 34580 is identified as a potential candidate for treating Alzheimer's disease. It shows a binding affinity to amyloid beta fibrils, suggesting its use in inhibiting Aβ formation (Thai et al., 2016).

Microbial Cell Study

  • Investigating Clostridia Cells : A staining method using Hoechst 34580, along with other dyes, enables differentiation between spores and vegetative cells of Clostridia. This method is non-destructive and suitable for tracking spore behavior in various environments (D’Incecco et al., 2018).

Drug Delivery Assessment

  • Liposome Disruption and Drug Release : Hoechst 34580 is encapsulated in liposomes to assess their disruption and consequent drug release in cells. The increase in blue fluorescence upon binding to DNA indicates the efficacy of drug delivery (Nogueira et al., 2016).

properties

Molecular Formula

C₂₇H₃₃Cl₄N₇

Molecular Weight

597.41

IUPAC Name

N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;tetrahydrochloride

InChI

InChI=1S/C27H29N7.4ClH/c1-32(2)20-7-4-18(5-8-20)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-9-21(17-25(23)31-27)34-14-12-33(3)13-15-34;;;;/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)(H,29,31);4*1H

InChI Key

CLWSVNOLFQKMQY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N(C)C.Cl.Cl.Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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